Product packaging for 4-Bromo-5-p-tolylisoxazole(Cat. No.:CAS No. 1159981-73-3)

4-Bromo-5-p-tolylisoxazole

Cat. No.: B1529493
CAS No.: 1159981-73-3
M. Wt: 238.08 g/mol
InChI Key: WHXXUEWTPAJXDX-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Ring Systems in Contemporary Organic Synthesis

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers upon the ring a unique set of electronic and chemical properties, making it a valuable component in the design of new chemical entities.

The chemistry of isoxazoles has a rich history, with early work establishing their aromatic character and fundamental reactivity. sigmaaldrich.com The synthesis of the isoxazole ring was first reported by Dunstan and Dymond. sigmaaldrich.com A significant breakthrough in isoxazole chemistry was Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. sigmaaldrich.com Over the decades, synthetic methodologies have evolved from classical condensation reactions to sophisticated, metal-catalyzed cycloadditions and regioselective functionalization techniques, broadening the accessibility and diversity of isoxazole derivatives. researchgate.net Key synthetic routes include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.net

In medicinal chemistry, the isoxazole ring is considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.comrsc.orgthieme-connect.dersc.org This versatility has led to the incorporation of the isoxazole moiety into a wide range of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. clockss.orgresearchgate.net The isoxazole ring can act as a bioisosteric replacement for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net The stability of the isoxazole ring allows for further chemical modifications, yet it can also be cleaved under specific conditions, making it a useful synthetic intermediate. researchgate.netclockss.org

Importance of Halogenated Heterocycles in Synthetic Chemistry

The introduction of halogen atoms into heterocyclic systems is a powerful strategy for modulating their chemical reactivity and biological activity. Halogenated heterocycles are crucial intermediates in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions.

The bromine atom in 4-Bromo-5-p-tolylisoxazole is not merely a passive substituent. Its presence at the C4 position of the isoxazole ring significantly influences the molecule's reactivity. The carbon-bromine bond can be activated for various transformations, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com This allows for the introduction of a wide range of substituents at this position, providing a pathway to a diverse array of derivatives. The bromine atom also exerts an electronic effect on the isoxazole ring, influencing its susceptibility to nucleophilic or electrophilic attack. In some contexts, bromine can act as a directing group in reactions.

Overview of Current Research Trajectories Involving this compound and Related Analogues

While dedicated research focused solely on this compound is limited, the broader class of 4-bromoisoxazoles and their analogues is an active area of investigation. Current research trajectories primarily focus on their synthetic utility as building blocks for more complex molecules.

Studies have demonstrated the successful use of 3,5-diaryl-4-bromoisoxazoles in Suzuki-Miyaura cross-coupling reactions, highlighting the reactivity of the C4-bromo substituent. researchgate.net The synthesis of related structures, such as 4-Bromo-5-methoxy-3-(p-tolyl)isoxazole, has been documented, starting from 3-(p-tolyl)isoxazol-5(4H)-one and involving a bromination step with N-bromosuccinimide. rsc.org This suggests a potential synthetic pathway for this compound itself.

Furthermore, research into the reactions of 5-aryl-4-bromoisoxazoles has shown that the nature of the substituent at the C3 position can dictate the outcome of reactions, leading to different heterocyclic products. rsc.org The development of new catalytic methods, such as the use of gold catalysts for the synthesis of related brominated oxazolines, also points to the ongoing innovation in the synthesis of halogenated heterocycles. mdpi.com These research efforts underscore the value of 4-bromoisoxazole (B1274380) scaffolds as versatile intermediates in the construction of diverse and potentially bioactive molecules.

Compound Data

Below is a table summarizing the available data for this compound and a closely related analogue.

Compound NameMolecular FormulaMolecular Weight (g/mol)Known Properties/Synthesis NotesReference
This compoundC₁₀H₈BrNO238.08Solid form. Available for early discovery research.
4-Bromo-5-methoxy-3-(p-tolyl)isoxazoleC₁₁H₁₀BrNO₂268.11Synthesized from 5-Methoxy-3-(p-tolyl)isoxazole and N-bromosuccinimide in acetic acid. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1529493 4-Bromo-5-p-tolylisoxazole CAS No. 1159981-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXUEWTPAJXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 5 P Tolylisoxazole and Its Derivatives

Classical and Established Synthetic Routes to Isoxazoles

Traditional methods for isoxazole (B147169) synthesis often rely on the construction of the core heterocyclic ring from acyclic precursors through condensation and cyclization reactions. These routes are well-established and valued for their reliability and scalability.

Chalcone-Based Approaches and Subsequent Cyclization

A foundational method for the synthesis of 3,5-disubstituted isoxazoles involves the use of chalcone (B49325) intermediates. derpharmachemica.comuobaghdad.edu.iq Chalcones, or α,β-unsaturated ketones, are typically prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. uobaghdad.edu.iqnih.gov For the synthesis of a precursor to 4-Bromo-5-p-tolylisoxazole, this would involve the condensation of an acetophenone with p-tolualdehyde.

Table 1: Representative Chalcone-to-Isoxazole Synthesis

Step Reactants Conditions Product
1. Condensation Acetophenone derivative, p-Tolualdehyde Alcoholic alkali (e.g., KOH/Ethanol) 1-(Aryl)-3-(p-tolyl)prop-2-en-1-one (Chalcone)
2. Cyclization Chalcone, Hydroxylamine (B1172632) hydrochloride Base (e.g., KOH), Ethanol, Reflux 3-(Aryl)-5-(p-tolyl)isoxazole

Nitrosation-Heterocyclization Sequences in Bromoisoxazole Synthesis

Nitrosation-mediated heterocyclization offers a direct route to functionalized isoxazoles from α,β-unsaturated ketones. researchgate.net This approach can be particularly useful for introducing functionality at the 4-position of the isoxazole ring. For instance, the reaction of aryl-substituted α,β-unsaturated ketones with reagents like tert-butyl nitrite (B80452) (t-BuONO) can lead to the formation of 4-nitroisoxazoles. researchgate.net This nitro group can then serve as a precursor or be replaced in subsequent transformations.

Another powerful strategy is the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles. nih.gov This process involves the simultaneous reduction of a nitro group and cleavage of the N-O bond in the isoxazole ring, followed by an intramolecular cyclization to form a new heterocyclic system, such as a quinoline-4-amine. nih.gov While this transforms the isoxazole, it demonstrates the utility of nitro-substituted precursors in complex molecule synthesis. Direct synthesis of bromoisoxazoles can also be achieved through electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes with brominating agents such as Br₂. organic-chemistry.orgnih.govresearchgate.net

Modern and Catalytic Approaches for Selective Synthesis

Contemporary synthetic methods prioritize efficiency, selectivity, and sustainability. These approaches often employ catalytic systems to achieve transformations under milder conditions with greater control over the molecular architecture.

Gold-Catalyzed Cycloaddition and Cyclization Strategies

Gold catalysis has emerged as a powerful tool for the functionalization of alkynes. nih.govrsc.org A notable application is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. thieme-connect.comlookchem.com This reaction proceeds under moderate conditions and provides excellent yields. The mechanism involves the π-activation of the alkyne's triple bond by the gold catalyst, which facilitates a 5-endo-dig cyclization by the oxime's nitrogen atom, followed by protodeauration to yield the aromatic isoxazole ring. thieme-connect.com This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate acetylenic oxime precursor. organic-chemistry.org

Table 2: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Substrate (Oxime) Catalyst Conditions Product Yield
R¹-C≡C-C(R²)=NOH AuCl₃ Dichloromethane, rt 3,5-Disubstituted Isoxazole Good to Excellent thieme-connect.com

Gold catalysts are also employed in formal [3+2] cycloaddition reactions between ynamides and isoxazoles to produce polysubstituted 2-aminopyrroles, demonstrating the catalyst's ability to activate isoxazoles for further transformations. nih.gov

Metal-Free and Organocatalytic Methods in Isoxazole Formation

To enhance the sustainability of chemical synthesis, metal-free and organocatalytic methods are increasingly favored. Hypervalent iodine reagents, for instance, mediate metal-free [3+2]-cycloaddition reactions of nitrile oxides with alkynes to afford isoxazoles. arkat-usa.org Reagents such as diacetoxyiodobenzene (B1259982) (DIB) can facilitate the oxidation of aldoximes to generate nitrile oxides in situ, which then react with dipolarophiles. arkat-usa.org Similarly, iodosylbenzene (PhIO) in the presence of an acid like trifluoromethanesulfonic acid (TfOH) can mediate the [2+2+1] annulation of alkynes and nitriles to form highly substituted oxazoles, a related class of heterocycles. acs.org

Organocatalytic approaches, such as enamine-triggered [3+2]-cycloadditions, provide a regioselective and metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org These reactions often proceed under mild conditions and offer an alternative to traditional metal-catalyzed pathways.

Electrochemical and Green Chemistry Syntheses

Electrochemical synthesis represents a frontier in green chemistry, utilizing electrons as traceless reagents to drive reactions, thereby avoiding stoichiometric chemical oxidants or reductants. vapourtec.comresearchgate.net An electrochemical approach has been developed for the synthesis of isoxazoline (B3343090) cores from aldoximes and electron-deficient alkenes. nih.gov This method allows for controlled generation of reactive nitrile oxide intermediates, minimizing side reactions like dimerization. nih.gov Such electrochemical methods are characterized by short reaction times, minimal waste, and avoidance of toxic reagents. nih.govrsc.org

Other green chemistry approaches include performing reactions in environmentally benign solvents like water. The [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds has been successfully performed in water, providing a fast and eco-friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org These methods align with the principles of sustainable chemistry by reducing the environmental impact of chemical synthesis.

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with high regioselectivity and stereoselectivity is crucial for exploring their structure-activity relationships. This requires careful consideration of the synthetic route, from the construction of the isoxazole core to the introduction of substituents.

The regioselective introduction of a bromine atom at the C-4 position of the 5-p-tolylisoxazole core is a key step in the synthesis of the target molecule. Direct bromination of 5-substituted isoxazoles can be achieved using various electrophilic brominating agents. The electron-donating nature of the p-tolyl group at the C-5 position can influence the reactivity of the isoxazole ring, but generally, electrophilic substitution on the isoxazole ring is favored at the C-4 position.

One effective method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This approach allows for the direct incorporation of a halogen at the 4-position during the ring formation. For the synthesis of this compound, a suitable precursor would be the O-methyl oxime of 1-(p-tolyl)prop-2-yn-1-one. Treatment of this precursor with a bromine source such as molecular bromine (Br₂) would lead to the desired this compound. organic-chemistry.org

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed for the direct bromination of a pre-formed 5-p-tolylisoxazole ring. The reaction conditions, including solvent and temperature, would need to be optimized to ensure high regioselectivity and minimize the formation of by-products. The use of NBS in a suitable solvent like water has been shown to be an effective and environmentally friendly method for the in situ generation of α-bromoketones, which are precursors to other heterocyclic systems, highlighting the versatility of NBS in bromination reactions. mdpi.com

Table 1: Comparison of Brominating Agents for Isoxazole Synthesis

Brominating Agent Precursor Key Features Reference
ICl, I₂, Br₂, PhSeBr 2-alkyn-1-one O-methyl oximes Good to excellent yields under mild conditions. organic-chemistry.org organic-chemistry.org
N-Bromosuccinimide (NBS) Pre-formed isoxazole ring Can act as both a bromine source and an oxidant. mdpi.com mdpi.com

While this compound itself is an achiral molecule, the synthesis of its chiral analogues requires careful stereochemical control. The stereochemistry of the final product is often dictated by the chirality of the starting materials or the use of chiral catalysts during the synthesis.

A common strategy for the asymmetric synthesis of isoxazole analogues involves the use of chiral precursors. For instance, the synthesis of chiral 2-isoxazolines, which can be precursors to isoxazoles, has been achieved using (S)-epichlorohydrin as a chiral starting material. nih.gov This approach establishes a stereocenter that can be carried through subsequent synthetic steps. The ring opening of the chiral epoxide, followed by the introduction of a hydroxylamino group and subsequent cyclization, leads to the formation of an enantiomerically enriched isoxazoline. nih.gov

Another approach to inducing stereoselectivity is through the use of chiral catalysts in cycloaddition reactions. While the 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a powerful method for isoxazole synthesis, controlling the stereochemistry in the synthesis of chiral analogues can be challenging. nih.gov However, the development of chiral ligands for metal-catalyzed cycloadditions or the use of organocatalysts can provide a high degree of stereocontrol.

The design of a chiral precursor for a specific analogue of this compound would involve identifying the desired stereocenter and selecting a starting material that contains this stereocenter in the correct configuration. For example, to introduce a chiral center on a substituent attached to the isoxazole ring, a chiral building block containing that substituent would be incorporated into the synthetic scheme from the beginning.

Table 2: Strategies for Stereoselective Isoxazole Analogue Synthesis

Strategy Description Example Reference
Chiral Precursors Use of enantiomerically pure starting materials to introduce stereocenters. Synthesis of chiral 2-isoxazolines from (S)-epichlorohydrin. nih.gov nih.gov
Chiral Catalysts Employment of chiral metal complexes or organocatalysts to control stereochemistry in key bond-forming reactions. Asymmetric 1,3-dipolar cycloaddition reactions. nih.gov

Scale-Up Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of synthetic route, reaction conditions, and purification methods.

Several synthetic methods for isoxazoles have been reported to be amenable to gram-scale synthesis, which is a positive indicator for potential scale-up. nih.gov For instance, the synthesis of isoxazoles from the reaction of in situ generated nitrile oxides with alkynes has been successfully performed on a multigram scale. nih.gov

Process optimization for the synthesis of this compound would involve a systematic study of various reaction parameters to identify the optimal conditions. This includes:

Reactant and Reagent Stoichiometry: Minimizing the excess of reagents to reduce cost and waste.

Solvent Selection: Choosing a solvent that is safe, environmentally friendly, and allows for efficient reaction and product isolation.

Temperature and Reaction Time: Optimizing these parameters to maximize yield and minimize the formation of impurities.

Catalyst Loading: If a catalyst is used, its loading should be minimized while maintaining high reactivity.

Work-up and Purification: Developing a scalable and efficient purification protocol, such as crystallization, to avoid chromatography, which is often not feasible for large-scale production. nih.gov

The use of continuous flow chemistry is an emerging technology that offers significant advantages for the scale-up of fine chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgbeilstein-journals.org A continuous flow process for the synthesis of isoxazole derivatives could offer a safer and more efficient alternative to traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents.

Table 3: Key Parameters for Process Optimization of this compound Synthesis

Parameter Optimization Goal
Reactant Ratios Minimize excess reagents
Solvent Use of safe and green solvents
Temperature Maximize yield and minimize by-products
Reaction Time Achieve complete conversion in the shortest time
Purification Method Develop a scalable crystallization process

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 5 P Tolylisoxazole

Reactivity at the Bromine Center

The bromine atom at the C4 position of the isoxazole (B147169) ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted isoxazole readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. nih.govorganic-chemistry.org For 4-Bromo-5-p-tolylisoxazole, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) would yield the corresponding 4-aryl- or 4-vinyl-5-p-tolylisoxazole. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the organoboron species. organic-chemistry.orgnih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govcovasyn.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov In the case of this compound, reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 4-alkenyl-5-p-tolylisoxazole. nih.gov The stereoselectivity of the Heck reaction typically favors the trans isomer. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne would produce a 4-alkynyl-5-p-tolylisoxazole. researchgate.netresearchgate.net This transformation is generally carried out under mild conditions with an amine base. organic-chemistry.org

Table 1: Representative Cross-Coupling Reactions of this compound
ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, K₂CO₃4-Aryl-5-p-tolylisoxazole
HeckCH₂=CHRPd(OAc)₂, P(o-tolyl)₃, Et₃N4-(E)-Alkenyl-5-p-tolylisoxazole
SonogashiraHC≡CR'PdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-5-p-tolylisoxazole

Nucleophilic Displacement and Substitution Reactions

The bromine atom at the C4 position of the isoxazole ring can be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoxazole ring can facilitate the attack of nucleophiles. The reactivity towards nucleophilic substitution can be enhanced by the presence of additional electron-withdrawing groups on the isoxazole or the p-tolyl ring. For instance, studies on analogous systems like 4-bromo-5-nitrophthalodinitrile have shown that the bromine atom can be displaced by nucleophiles such as morpholine. pleiades.onlineresearchgate.netresearchgate.net

Reactivity of the Isoxazole Ring System

The isoxazole ring itself is a reactive entity, capable of undergoing electrophilic substitution on its substituent, as well as ring-opening and transformation reactions under various conditions.

Electrophilic Aromatic Substitution on the p-tolyl Moiety

The p-tolyl group attached to the C5 position of the isoxazole ring is an activated aromatic system due to the electron-donating methyl group. This makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The methyl group is an ortho-, para-director. semanticscholar.org Since the para position is blocked by the isoxazole ring, electrophilic attack will predominantly occur at the ortho positions relative to the methyl group.

Table 2: Electrophilic Aromatic Substitution on the p-tolyl Moiety
ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Bromo-5-(4-methyl-3-nitrophenyl)isoxazole
BrominationBr₂, FeBr₃4-Bromo-5-(3-bromo-4-methylphenyl)isoxazole
Friedel-Crafts AcylationRCOCl, AlCl₃4-Bromo-5-(3-acyl-4-methylphenyl)isoxazole

Ring-Opening and Ring-Transformation Reactionsrsc.org

The isoxazole ring is known to undergo cleavage of the labile N-O bond under various conditions, leading to ring-opening or rearrangement products. researchgate.net

Base-Catalyzed Ring Opening: Treatment of isoxazoles with a strong base can induce ring-opening to form various products depending on the reaction conditions and the nature of the substituents. acs.org This can lead to the formation of β-ketonitriles or other open-chain compounds.

Reductive Ring Opening: Catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, which can result in the formation of enaminones or other reduced species.

Ring Transformation: Under certain conditions, the isoxazole ring can rearrange to other heterocyclic systems. For example, some isoxazoles can be transformed into oxazoles, furans, or pyrans. rsc.orgrsc.org A proposed mechanism for the isoxazole-oxazole rearrangement involves the formation of an azirine intermediate followed by electrocyclic ring closure. rsc.org Another possibility is a ring-opening fluorination using an electrophilic fluorinating agent like Selectfluor, which converts isoxazoles into α-fluorocyanoketones. organic-chemistry.orgresearchgate.net

Functionalization at Unsubstituted Positions of the Isoxazole Corewikipedia.org

While the C4 and C5 positions of the isoxazole in the title compound are substituted, the C3 position remains unsubstituted and is a potential site for functionalization. Deprotonation at the C3 position with a strong base, such as an organolithium reagent, could generate a nucleophilic species that can then react with various electrophiles. This would allow for the introduction of a range of substituents at this position, further diversifying the chemical space accessible from this compound.

Mechanistic Investigations of Key Transformations

No specific studies detailing the transition state analysis for catalyzed reactions involving this compound were identified. Such analyses, typically conducted through computational methods like Density Functional Theory (DFT), are crucial for understanding reaction pathways, determining rate-determining steps, and optimizing reaction conditions. For related compounds, such as other bromo-substituted heterocycles, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are common. Mechanistic studies of these reactions on other substrates have extensively characterized the transition states of oxidative addition, transmetalation, and reductive elimination steps. However, the specific energetic barriers and geometries for these transition states involving this compound have not been reported.

Direct experimental or spectroscopic evidence identifying reaction intermediates in transformations of this compound is not present in the available literature. In the context of palladium-catalyzed cross-coupling reactions, it is plausible that intermediates such as a Pd(II)-isoxazolyl complex would be formed after the oxidative addition of the C-Br bond to a Pd(0) catalyst. However, without specific studies on this substrate, the structure, stability, and subsequent reactivity of such intermediates remain speculative. The characterization of reaction intermediates is fundamental to confirming proposed reaction mechanisms and understanding potential side reactions.

The influence of solvent properties on the rates and outcomes of reactions involving this compound has not been systematically investigated in published research. Solvent polarity, coordinating ability, and proticity can significantly impact reaction kinetics and the stability of intermediates and transition states. For instance, in related Suzuki-Miyaura couplings of other aryl bromides, the choice of solvent is known to affect the efficiency of the catalytic cycle. Kinetic studies, which would provide quantitative data on reaction rates and orders, are essential for a complete mechanistic picture but are currently absent for this specific compound.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Bromo 5 P Tolylisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-Bromo-5-p-tolylisoxazole, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the p-tolyl and bromo-isoxazole moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct resonances for the aromatic protons of the p-tolyl group and the lone proton on the isoxazole (B147169) ring. The p-tolyl group should present as an AA'BB' spin system, with two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would appear as a sharp singlet in the upfield region. The single proton on the isoxazole ring is anticipated to resonate as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The spectrum would display ten distinct carbon signals. The p-tolyl group will show signals for the methyl carbon and the four aromatic carbons (two quaternary and two protonated). The isoxazole ring will exhibit signals for its three carbon atoms, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Proton
Ar-H (p-tolyl)~7.2-7.4d2HProtons ortho to methyl
Ar-H (p-tolyl)~7.5-7.7d2HProtons meta to methyl
Isoxazole-H~8.0-8.2s1HC4-H of isoxazole
CH₃~2.4s3HMethyl protons
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbon
CH₃~21Methyl carbon
Aromatic C~125-145p-tolyl ring carbons
Isoxazole C~100-170Isoxazole ring carbons
C-Br~95-105Carbon attached to Bromine

Note: The predicted chemical shifts are based on typical values for similar chemical environments and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the ortho and meta protons on the p-tolyl ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for the definitive assignment of all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

While ¹H and ¹³C NMR are primary tools, heteronuclear NMR can provide further structural insights. For this compound, ¹⁵N NMR spectroscopy would be particularly informative. The isoxazole ring contains a nitrogen atom, and its ¹⁵N chemical shift is sensitive to the electronic environment within the heterocyclic ring. This can help to confirm the isoxazole ring structure and distinguish it from other isomers. Although challenging to acquire at natural abundance due to the low gyromagnetic ratio and abundance of the ¹⁵N isotope, modern NMR techniques can facilitate its observation. The expected ¹⁵N chemical shift would be in the characteristic range for isoxazole derivatives. As there is no fluorine in the molecule, ¹⁹F NMR is not applicable.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

An SCXRD analysis of a suitable single crystal of this compound would unequivocally determine its molecular geometry. The study would reveal the planarity of the isoxazole ring and the p-tolyl ring. A key conformational parameter would be the dihedral angle between the planes of these two rings, which would indicate the degree of twisting of the p-tolyl group relative to the isoxazole moiety. This torsion is influenced by steric hindrance and electronic effects between the two ring systems.

Expected Bond Parameters from X-ray Diffraction:

Bond Expected Length (Å)
C-C (p-tolyl)~1.39
C-N (isoxazole)~1.31-1.38
N-O (isoxazole)~1.41
C-O (isoxazole)~1.35
C-Br~1.85-1.90
Angle Expected Value (°)
C-C-C (p-tolyl)~120
Angles in isoxazole ring~105-115

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice. These include:

π-π Stacking: The aromatic p-tolyl and isoxazole rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Halogen Bonding: The bromine atom, being an electrophilic halogen, can participate in halogen bonding with electron-rich atoms (like the oxygen or nitrogen of the isoxazole ring of a neighboring molecule).

C-H···π Interactions: The C-H bonds of the methyl group or the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings.

A detailed analysis of the crystal structure would quantify the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₁₀H₈BrNO), the calculated exact mass would be compared with the experimentally determined value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

The fragmentation pathways of this compound under electron ionization (EI) can be predicted based on the stability of the resulting fragments. A plausible fragmentation pattern would involve:

Initial Ionization: Formation of the molecular ion [C₁₀H₈BrNO]⁺˙.

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical, forming a stable cation.

Cleavage of the Isoxazole Ring: The isoxazole ring can undergo characteristic cleavages, such as the loss of CO or other small neutral molecules.

Fragmentation of the p-tolyl group: The p-tolyl group could lose a methyl radical or undergo rearrangements.

Predicted HRMS Fragmentation Data for this compound:

m/z (predicted) Ion Formula Description
236.98/238.98[C₁₀H₈BrNO]⁺˙Molecular ion (⁷⁹Br/⁸¹Br)
158.06[C₁₀H₈NO]⁺Loss of Br radical
116.05[C₈H₆N]⁺Further fragmentation of the isoxazole ring
91.05[C₇H₇]⁺Tropylium ion from p-tolyl group

These predicted fragmentation pathways, when confirmed by experimental HRMS/MS data, would provide strong corroborative evidence for the proposed structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By analyzing the vibrational modes of the molecule, it is possible to identify key functional groups and gain insights into its conformational arrangement. Although specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its constituent parts: the isoxazole ring, the p-tolyl group, and the carbon-bromine bond, based on data from similar compounds.

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its various bonds.

Isoxazole Ring Vibrations: The isoxazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1570-1615 cm⁻¹. The C=C stretching vibration of the isoxazole ring is expected to appear around 1490-1570 cm⁻¹. The N-O stretching vibration is generally found in the 1400-1440 cm⁻¹ range. The C-O stretching within the ring can be expected in the 1020-1070 cm⁻¹ region. Ring breathing and deformation vibrations are also anticipated at lower frequencies.

p-Tolyl Group Vibrations: The p-tolyl moiety will contribute several distinct bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. The methyl C-H stretching vibrations (asymmetric and symmetric) will be present in the 2920-2980 cm⁻¹ region. Aromatic C=C stretching vibrations from the tolyl ring will likely overlap with those of the isoxazole ring in the 1450-1610 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring will also be present.

Carbon-Bromine Vibration: The C-Br stretching vibration is a key indicator of the bromine substitution. Due to the heavy mass of the bromine atom, this vibration is expected to appear at a low frequency, typically in the 500-650 cm⁻¹ range for aromatic bromides.

The conformational analysis of this compound can be inferred from the rotational freedom around the single bond connecting the p-tolyl group to the isoxazole ring. The specific orientation of the tolyl ring relative to the isoxazole ring may influence the exact position and intensity of certain vibrational bands, particularly the out-of-plane bending modes.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of related molecules.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Assignment
3030-3100Aromatic C-H Stretching
2920-2980Methyl C-H Stretching
1570-1615C=N Stretching (Isoxazole Ring)
1450-1610C=C Stretching (Aromatic and Isoxazole Rings)
1400-1440N-O Stretching (Isoxazole Ring)
1020-1070C-O Stretching (Isoxazole Ring)
500-650C-Br Stretching

Table 2: Characteristic Raman Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Assignment
3030-3100Aromatic C-H Stretching
2920-2980Methyl C-H Stretching
1570-1615C=N Stretching (Isoxazole Ring)
1450-1610C=C Stretching (Aromatic and Isoxazole Rings)
500-650C-Br Stretching

Computational and Theoretical Studies of 4 Bromo 5 P Tolylisoxazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure and reactivity. For a molecule like 4-bromo-5-p-tolylisoxazole, these calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to ensure accurate results.

Optimization of Molecular Geometry and Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an analysis of the electronic structure provides key insights into the molecule's reactivity and properties. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. For this compound, one would expect electronegative atoms like oxygen, nitrogen, and bromine to carry partial negative charges.

Parameter Expected Value Significance
HOMO Energy e.g., -6.5 eV Electron-donating ability
LUMO Energy e.g., -1.2 eV Electron-accepting ability

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the structure of a synthesized compound by comparing the predicted spectrum to the experimental one.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is used to identify the characteristic vibrational modes of the molecule. By comparing the calculated frequencies with experimental data, chemists can confirm the presence of specific functional groups and gain a deeper understanding of the molecule's bonding and structure.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(C=N) ~1600-1650 Isoxazole (B147169) ring stretch
ν(C-Br) ~500-600 Carbon-Bromine stretch
ν(Aryl C-H) ~3000-3100 Aromatic C-H stretch

Analysis of Molecular Electrostatic Potential (MESP) and Reactivity Descriptors (Fukui Functions)

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Reactivity descriptors, derived from conceptual DFT, such as Fukui functions, provide more quantitative information about local reactivity. They indicate which atoms in a molecule are most likely to be involved in accepting or donating electrons during a chemical reaction, thus predicting the sites for nucleophilic and electrophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products.

Energetic Profiles of Synthetic Pathways

Modeling the energetic profile involves calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and feasibility. A common synthetic route to isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne; a computational study would model the steps of this pathway to understand its energetic landscape.

Regioselectivity and Stereoselectivity Prediction

Many chemical reactions can yield multiple products (isomers). Computational modeling can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy corresponds to the major product. For the synthesis of this compound, theoretical calculations could explain why the bromo and p-tolyl groups are located at their specific positions on the isoxazole ring by comparing the stability of the transition states leading to different regioisomers.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies of this compound

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. In the context of this compound, these studies are pivotal for understanding its chemical behavior and for the predictive design of novel derivatives with tailored characteristics.

Correlation of Electronic Properties with Reactivity

The reactivity of this compound is intrinsically linked to its electronic properties. Theoretical and computational studies on substituted isoxazoles have demonstrated that the nature and position of substituents significantly influence the electron distribution within the isoxazole ring, thereby dictating its susceptibility to various chemical transformations. researchgate.net

The presence of a bromine atom at the 4-position and a p-tolyl group at the 5-position of the isoxazole ring in this compound creates a unique electronic environment. The bromine atom, being an electronegative and π-electron-withdrawing substituent, is expected to enhance the polarity of the C4–C5 bond. researchgate.net This increased polarity can render the C4 position more susceptible to nucleophilic attack and can influence the regioselectivity of reactions.

QSRR studies on analogous substituted isoxazoles often involve the calculation of various electronic descriptors using quantum chemical methods, such as Density Functional Theory (DFT). These descriptors are then correlated with experimentally observed reaction rates or equilibrium constants. Key electronic properties that are typically examined include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculation of partial charges on individual atoms can pinpoint reactive sites within the molecule.

The following interactive data table illustrates hypothetical electronic property data for a series of substituted isoxazoles, which could be used in a QSRR study to correlate these properties with a measure of reactivity, such as the reaction rate constant (k).

CompoundSubstituent at C4HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reactivity (log k)
Isoxazole-1-H-6.8-0.56.32.9-2.5
Isoxazole-2-CH3-6.5-0.36.23.1-2.2
This compound -Br -7.1 -1.0 6.1 2.5 -1.8
Isoxazole-4-NO2-7.5-1.56.01.8-1.5

Note: The data in this table is illustrative and intended to represent the types of parameters used in QSRR/QSPR studies.

From such data, a QSRR model could be developed, for instance, a linear regression equation of the form:

log k = c₀ + c₁ (LUMO) + c₂ (Dipole Moment)

This equation would allow for the prediction of reactivity for other, unsynthesized isoxazole derivatives based on their calculated electronic properties.

Computational Prediction of Structural Influences on Chemical Behavior

Computational chemistry provides powerful tools to predict how the specific structural features of this compound influence its chemical behavior. Geometric parameters such as bond lengths, bond angles, and dihedral angles, optimized through computational methods, are fundamental to understanding the molecule's stability and preferred conformations.

Crystallographic and theoretical studies on 4-substituted isoxazoles have shown that electron-withdrawing substituents at this position lead to an elongation and weakening of the N–O bond within the isoxazole ring. researchgate.net This structural modification has significant implications for the molecule's reactivity, particularly its propensity for ring-opening reactions under certain conditions. researchgate.net

Computational models can be employed to simulate various reaction pathways and predict the most likely products. For example, in reactions involving nucleophilic substitution at the C4 position, computational analysis can help to elucidate the transition state structures and activation energies, providing insights into the reaction mechanism and kinetics.

The following interactive data table presents hypothetical structural and energetic data for this compound and related compounds, which could be used to predict their chemical behavior.

CompoundN-O Bond Length (Å)C4-C5 Bond Length (Å)Torsional Angle (Isoxazole-Tolyl, °)Ring Strain Energy (kcal/mol)Predicted Reaction Barrier (kcal/mol)
Isoxazole-11.351.38N/A5.225.8
Isoxazole-21.361.39N/A5.126.5
This compound 1.38 1.37 35.2 5.8 22.3
Isoxazole-41.401.36N/A6.520.1

Note: The data in this table is illustrative and intended to represent the types of parameters used in computational predictions of chemical behavior.

Advanced Applications and Utility in Chemical Sciences Excluding Prohibited Content

4-Bromo-5-p-tolylisoxazole as a Versatile Synthetic Building Block

The chemical structure of this compound, featuring a reactive bromine atom on an aromatic heterocyclic ring, makes it an exceptionally versatile building block in organic synthesis. researchgate.net The stability of the isoxazole (B147169) ring allows for selective manipulation of the C-Br bond, providing a gateway to a wide array of more complex molecules. researchgate.netnih.gov

The bromine atom at the C4 position of the isoxazole ring is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is extensively utilized in transition-metal-catalyzed cross-coupling reactions to construct intricate molecular frameworks. For instance, the bromine atom can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, extending the molecular scaffold.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

These transformations allow chemists to append diverse functionalities to the isoxazole core, leading to the synthesis of novel fused heterocyclic systems and poly-substituted aromatic compounds. mdpi.com Furthermore, the inherent reactivity of the bromo-isoxazole moiety can be harnessed in intramolecular cyclization reactions. For example, bromo-lactamization processes have been developed where the bromine atom and a suitably positioned amide group participate in cyclization, leading to the formation of complex spiro-isoxazoline-lactams. rsc.org This demonstrates the compound's utility in generating three-dimensional molecular structures of interest in medicinal and materials science.

Beyond the reactivity of its bromine substituent, the isoxazole ring itself can act as a stable "masked" functional group. The inherent stability of the aromatic isoxazole system allows it to be carried through multiple synthetic steps without modification. researchgate.net However, the relatively weak N-O bond can be selectively cleaved under specific reductive conditions. This ring-opening reaction unmasks valuable difunctionalized intermediates, such as β-hydroxy ketones, enaminones, or γ-amino alcohols, which can then be used in subsequent synthetic transformations. researchgate.net

This "isoxazole strategy" makes this compound a valuable precursor in linear and convergent synthetic routes. A complex substituent can be built around the stable isoxazole core, and the ring can be opened at a late stage to reveal new functionalities for further elaboration or to form the final target molecule. This approach has been used in the synthesis of natural products and other complex organic molecules where protecting group manipulations can be cumbersome.

Role in Medicinal Chemistry Research (Focus on Mechanistic Understanding and Scaffold Design)

The isoxazole motif is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic profile. nih.govijpca.orgnih.gov this compound serves as an important scaffold in medicinal chemistry, not as a therapeutic agent itself, but as a tool for understanding biological mechanisms and designing new therapeutic candidates.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying a lead compound, researchers can identify which functional groups are essential for potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent platform for such studies.

For example, in the development of inhibitors for a specific enzyme, the p-tolyl group at the C5 position can be replaced with other substituted aryl rings to probe hydrophobic and electronic interactions within the enzyme's active site. mdpi.com Similarly, the bromine atom at the C4 position can be substituted with different halogens (F, Cl, I) or other small groups to explore the impact of size, electronegativity, and the potential for halogen bonding on target affinity. An illustrative SAR study on trisubstituted isoxazoles as allosteric inhibitors of the RORγt nuclear receptor highlights how modifications around the isoxazole core dramatically influence potency. nih.govdundee.ac.uk

CompoundModification from Parent ScaffoldBiological Activity (IC50, nM)Reference
Lead Isoxazole (FM26)Parent Compound120 nih.gov
Analog AReplacement of p-tolyl with cyclopropyl45 dundee.ac.uk
Analog BReplacement of C4-Br with C4-H>1000 dundee.ac.uk
Analog CAddition of a polar group to the C5-substituent12 nih.govdundee.ac.uk

This table presents hypothetical data based on published SAR findings for illustrative purposes, demonstrating how systematic structural changes impact biological activity. nih.govdundee.ac.uk

Chemical probes are specialized small molecules designed to selectively interact with and modulate a specific biological target (e.g., a protein), thereby enabling the study of that target's function in a biological system. This compound provides an ideal starting point for the rational design of such probes. The core p-tolyl-isoxazole fragment can be optimized through SAR studies to provide high affinity and selectivity for a target protein.

Subsequently, the reactive C4-bromo position serves as a crucial attachment point for introducing effector moieties without disrupting the core binding interactions. Using cross-coupling reactions, various functional tags can be appended:

Reporter Groups: Fluorophores or chromophores can be attached to visualize the location of the target protein within a cell.

Affinity Tags: Molecules like biotin (B1667282) can be introduced to facilitate the isolation and identification of the target protein and its binding partners (Affinity-Based Protein Profiling).

Photo-crosslinkers: Groups that become reactive upon UV irradiation can be installed to form a covalent bond with the target, allowing for irreversible labeling and identification.

This modular approach allows for the conversion of a selective inhibitor into a powerful research tool for elucidating complex biological pathways.

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting how a ligand (a small molecule) binds to the active site of a target protein. nih.govconnectjournals.com These in silico techniques help to rationalize SAR data and guide the design of more potent and selective inhibitors. acs.org

Isoxazole-based structures are frequently subjects of molecular docking studies. bonviewpress.comresearchgate.netnih.gov In a typical study involving a compound like this compound, the molecule is computationally placed into the crystal structure of the target protein's binding pocket. The program then calculates the most favorable binding pose and estimates the binding affinity (docking score).

Analysis of the docked pose reveals key molecular interactions:

The isoxazole ring , with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. bonviewpress.com

The p-tolyl group typically engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, or leucine.

The bromine atom can form specific, highly directional interactions known as halogen bonds with electron-rich atoms (like the oxygen of a carbonyl group) in the protein backbone, which can significantly enhance binding affinity.

These computational insights allow researchers to understand binding mechanisms at an atomic level and to prioritize the synthesis of new analogs with improved binding characteristics.

Molecular FragmentType of InteractionPotential Interacting ResiduesReference
Isoxazole Ring (N, O atoms)Hydrogen BondingAsn51, Lys58 bonviewpress.comresearchgate.net
p-Tolyl GroupHydrophobic / π-StackingLeu48, Val136, Met98 bonviewpress.com
Bromo Group (C4)Halogen BondingBackbone Carbonyl Oxygen of Gly97 bonviewpress.comresearchgate.net
Overall Compoundvan der Waals ContactsAla55, Ile96, Phe138 bonviewpress.com

This table summarizes typical interactions observed in molecular docking studies of isoxazole-based inhibitors with a protein active site, based on published examples. bonviewpress.comresearchgate.net

Potential in Materials Science Research (Focus on Chemical Role, not Material Properties)

Integration into Advanced Organic Materials (e.g., semiconductors, liquid crystals)

The isoxazole ring is a key feature that could impart desirable electronic properties to organic materials. Isoxazole and its derivatives are known to be incorporated into various functional materials, including organic electronics. mdpi.com The nitrogen and oxygen heteroatoms in the isoxazole ring create a dipole moment and can influence the frontier molecular orbital energy levels (HOMO and LUMO) of a material, which is a critical factor for its performance in electronic devices. Theoretical studies on oxazole-containing compounds, which are isomeric to isoxazoles, have shown that the inclusion of such five-membered heterocycles can lower both HOMO and LUMO energy levels, a desirable characteristic for n-type organic semiconductors. acs.orgkuleuven.be This suggests that the isoxazole moiety in this compound could contribute to electron-transporting capabilities in an organic semiconductor.

The bromine substituent further modulates the electronic properties of the molecule. Halogen atoms, such as bromine, are known to influence the packing of molecules in the solid state through non-covalent interactions like halogen bonding. mdpi.com This can affect the morphology of thin films, which is a crucial aspect for the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The introduction of a bromine atom can also enhance intersystem crossing rates, which could be relevant for applications in organic light-emitting diodes (OLEDs) that utilize phosphorescence. Furthermore, the bromo group can improve the solubility of the compound in organic solvents, facilitating its processing for device fabrication. researchgate.net

The combination of these structural motifs in this compound presents a platform for the synthesis of novel organic materials. For instance, it could serve as a precursor for more extended π-conjugated systems through cross-coupling reactions at the bromine position, a common strategy in the synthesis of organic semiconductors.

Molecular Component Potential Role in Organic Materials Relevant Properties
Isoxazole Ring Electron transport, modification of frontier orbital energiesDipole moment, HOMO/LUMO levels
Bromo Substituent Control of solid-state packing, enhanced intersystem crossing, improved solubilityHalogen bonding, spin-orbit coupling, solubility
p-Tolyl Group Induction of liquid crystalline phases, contribution to molecular shapeAnisotropy, hydrophobicity

Asymmetric Ligand Development for Catalysis

The bromine atom on the isoxazole ring of this compound offers a handle for further functionalization. For example, it can be replaced with a phosphine (B1218219) group or another coordinating group through cross-coupling reactions, leading to the formation of bidentate or multidentate ligands. The development of such chiral ligands is a key area of research in asymmetric catalysis.

Furthermore, the bromine atom itself can participate in non-covalent interactions that can influence the stereochemical outcome of a reaction. Halogen bonding, the attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is an emerging tool in asymmetric catalysis. frontiersin.orgnih.gov A strategically positioned bromine atom in a ligand could interact with the substrate or a reagent in the transition state, thereby directing the stereochemical pathway of the reaction. This interaction can be particularly effective in controlling the enantioselectivity of a catalytic process. mdpi.comacs.orgnih.gov

The modular nature of this compound, with its distinct functional groups, makes it an interesting platform for the design and synthesis of new chiral ligands for a variety of asymmetric catalytic reactions.

Structural Feature Potential Role in Asymmetric Ligand Relevant Interactions/Properties
Isoxazole Nitrogen Metal coordination siteLewis basicity
Bromo Substituent Site for further functionalization, participation in non-covalent interactionsCross-coupling reactivity, halogen bonding
p-Tolyl Group Steric control, creation of a chiral environmentSteric bulk, van der Waals interactions, π-stacking

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Strategies for 4-Bromo-5-p-tolylisoxazole

Traditional synthesis methods for isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.com The future of synthesizing this compound lies in the adoption of green chemistry principles to overcome these limitations. nih.gov This involves a focus on atom economy, the use of safer solvents, and reducing energy consumption. nih.gov

Emerging sustainable strategies that could be applied include:

Ultrasonic Irradiation: Sonochemistry has been identified as a promising eco-friendly alternative for synthesizing isoxazole-based molecules, offering enhanced reaction efficiency and higher yields. mdpi.com Ultrasound-assisted methods can significantly shorten reaction times compared to conventional heating. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that enhances the rate of reaction, leading to high selectivity and improved product yields for isoxazole derivatives. nih.gov

Water-Mediated Reactions: Utilizing water as a solvent aligns with green chemistry principles by avoiding volatile organic compounds. mdpi.combohrium.com The development of water-mediated, catalyst-free, or recyclable catalyst systems is a key research area. bohrium.comsemnan.ac.ir

Novel Catalysts: Research into eco-friendly catalysts, such as those derived from agro-waste, presents a sustainable pathway for the synthesis of isoxazole derivatives under solvent-free conditions. nih.gov

Green Synthesis TechniqueKey Advantages for Isoxazole Synthesis
Ultrasonic Irradiation Reduced reaction times, increased yields, energy efficiency, minimized byproducts. mdpi.com
Microwave-Assisted Synthesis Rapid reaction rates, high selectivity, improved yields, cleaner processes. nih.gov
Water as a Solvent Environmentally benign, avoids toxic organic solvents, aligns with green chemistry protocols. mdpi.combohrium.com
Sunlight-Induced Synthesis Uses a cheap, clean, and readily available energy source; avoids organic solvents and catalysts. semnan.ac.ir
Agro-Waste Catalysts Utilizes renewable resources, often enabling solvent-free conditions. nih.gov

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new this compound derivatives. nih.govresearchgate.net Such models can screen virtual libraries to identify the most promising candidates for synthesis and testing. nih.gov

Synthesis Prediction: AI-driven tools can predict the outcomes of chemical reactions, including identifying potential byproducts and optimal reaction conditions. researchgate.netmiragenews.com This is particularly valuable for complex transformations, such as predicting regioselectivity in further halogenation or cross-coupling reactions involving the this compound core. digitellinc.com

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) can propose viable synthetic pathways for complex derivatives, breaking down the target molecule into simpler, commercially available precursors. researchgate.net

Mechanism Elucidation: ML models trained on large datasets of reaction information can help generate hypotheses about reaction mechanisms, guiding experimental inquiry. princeton.edu For instance, models could predict whether reactions on the isoxazole ring are likely to proceed via oxidative addition or other pathways. princeton.edu

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent chemical properties of the isoxazole ring, particularly the weak N-O bond, make it a versatile synthon for further chemical transformations. researchgate.net Future research will likely focus on uncovering novel reactions and leveraging the unique reactivity of this compound.

Key areas for exploration include:

Ring-Opening Reactions: The development of methods for the selective cleavage of the N-O bond can lead to structurally diverse halogenated compounds. nih.gov Electrophilic ring-opening bromination, for example, could transform isoxazoles into valuable synthetic intermediates. nih.gov

Unprecedented Rearrangements: Unexpected transformations, such as the base-mediated rearrangement of isoxazoles to oxazoles, open new avenues for creating diverse heterocyclic scaffolds. nih.govlboro.ac.uk Investigating the scope and mechanism of such rearrangements for this compound could yield novel molecular architectures. nih.gov

Transition-Metal Catalysis: Expanding the use of transition-metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling at the bromine-substituted position, allows for the introduction of a wide range of functional groups. researchgate.net Research into new catalytic systems can improve efficiency and substrate scope.

Photochemical Reactions: The use of light to induce reactions, such as the transformation of isoxazoles via nitrile oxide intermediates, offers a mild and controllable method for synthesis. nih.gov

Development of Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for modern chemical research. For this compound, an integrated approach can provide deeper insights into its properties and reactivity, guiding the design of new derivatives with desired functions.

Future integrated methodologies will likely involve:

In Silico Screening and Experimental Validation: Using computational docking and molecular dynamics simulations to predict the binding affinity of this compound derivatives to biological targets, followed by targeted synthesis and in vitro biological evaluation. frontiersin.org

Spectroscopic and Computational Analysis: Combining experimental spectroscopic data (e.g., NMR, FT-IR) with quantum chemical calculations to analyze the electronic structure and properties of the molecule and its derivatives.

Reaction Mechanism Studies: Employing a combination of experimental kinetic studies and theoretical calculations (e.g., Density Functional Theory) to elucidate the mechanisms of novel transformations and optimize reaction conditions. semanticscholar.org This dual approach provides a more complete understanding than either method alone. researchgate.net

Expanding the Scope of this compound Derivatives for Advanced Applications

The isoxazole nucleus is present in numerous compounds with a wide array of biological activities and material properties. researchgate.netnih.gov By strategically modifying the this compound scaffold, researchers can develop new derivatives for a variety of advanced applications.

Potential future applications based on derivatization include:

Medicinal Chemistry: Designing and synthesizing novel derivatives as potential therapeutic agents. The isoxazole core is found in drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.govfrontiersin.orgnih.gov Derivatives could be optimized as potent and selective inhibitors of specific biological targets, such as BET bromodomains for cancer therapy. acs.org

Agrochemicals: Developing new pesticides and herbicides, as some isoxazole derivatives are known to possess these properties. researchgate.net

Materials Science: Creating novel organic materials for electronic and optical applications. Carbazole (B46965) derivatives, for example, have been used in conductive polymers for devices like OLEDs. mdpi.com Cross-coupling reactions could link the this compound core to carbazole or other functional units to create new polymeric materials. researchgate.netmdpi.com

Optical Materials: Synthesizing derivatives with photoswitchable properties, such as azocoumarin dyes, for applications in optical data storage or liquid crystal displays. mdpi.com

Derivative ClassPotential Application AreaRationale
Benzo[d]isoxazole Analogues Anticancer AgentsTargeting BET bromodomains for treatment of cancers like prostate cancer. acs.org
Carbazole Hybrids Conductive PolymersUse in electronic devices such as OLEDs and sensors. mdpi.com
Pyrazolyl Isoxazoles AnalgesicsKnown anti-inflammatory and antinociceptive activity. nih.gov
Indole-Linked Isoxazoles Anticancer AgentsDemonstrated antiproliferation activity against various cancer cell lines. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-bromo-5-p-tolylisoxazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-bromoacetophenone derivatives with hydroxylamine hydrochloride under acidic or basic conditions at elevated temperatures . Key parameters include:

  • Catalyst selection : Use of bases like sodium hydride or cesium carbonate in polar aprotic solvents (e.g., DMF, THF) to enhance cyclization efficiency .
  • Temperature control : Reactions conducted at 80–100°C improve cyclization rates but require careful monitoring to avoid side reactions like over-bromination .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., bromine at C4, tolyl at C5). For example, aromatic protons on the tolyl group appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 252.10) and isotopic patterns characteristic of bromine .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C 50.74%, H 3.32%, N 5.49%) .

Q. What are the primary biological targets and mechanisms explored for this compound?

  • Enzyme inhibition : Acts as a scaffold for kinase inhibitors (e.g., targeting EGFR or CDK2) via its isoxazole core, which mimics ATP-binding motifs .
  • Antimicrobial activity : Modifications at the bromine or tolyl groups enhance interactions with bacterial efflux pumps or cell wall synthesis enzymes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

  • X-ray diffraction : Single-crystal studies (e.g., using SHELXL or APEX2 ) reveal bond angles (e.g., C4-Br bond length ~1.89 Å) and packing interactions (e.g., π-stacking of tolyl groups) that influence ligand-receptor binding .
  • Hirshfeld surface analysis : Quantifies intermolecular forces (e.g., Br···H contacts < 2.8 Å) to explain variations in solubility or membrane permeability across studies .

Q. What methodologies address low reproducibility in catalytic coupling reactions involving this compound?

  • Kinetic studies : Monitor intermediates via in situ IR or 19F^{19}F-NMR to identify rate-limiting steps (e.g., oxidative addition of Pd catalysts) .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states for Suzuki-Miyaura couplings, guiding solvent (e.g., toluene vs. dioxane) and ligand (e.g., SPhos vs. XPhos) selection .

Q. How do electronic effects of substituents modulate reactivity in cross-coupling reactions?

  • Hammett analysis : Electron-withdrawing groups (e.g., Br at C4) increase electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) but reducing stability in acidic conditions .
  • Regioselectivity : Steric hindrance from the p-tolyl group directs coupling to C5 in Sonogashira reactions, confirmed by 1H^1H-13C^{13}C HSQC NMR .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS. For example, hydrolysis of the isoxazole ring generates β-keto amides under basic conditions .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C in inert atmospheres) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Protecting groups : Use tert-butyl dimethylsilyl (TBS) to shield reactive sites during functionalization of the isoxazole ring .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-5-p-tolylisoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.